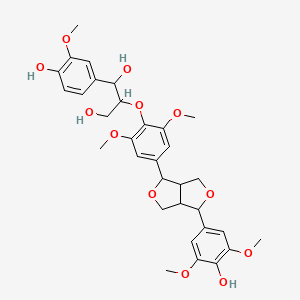

Buddlenol C

Description

Buddlenol C is a lignan derivative characterized by its unique sesquineolignan structure, specifically identified as G(t8–O–4)S(8–8)S (guaiacyl-(threo-8–O–4)-sinapyl-(8–8)-sinapyl ether) . It is synthesized via oxidative coupling of monolignols (e.g., sinapyl alcohol) in the presence of Cu(OAc)₂, forming β-O-4 and 8–8 interunit linkages . Structurally, it features a central threo configuration at the β-O-4 bond and a symmetrical 8–8 coupling between two sinapyl units.

This compound has been isolated from diverse plant species, including Vernonia amygdalina , Aquilaria sinensis , Mallotus paxii , and Excoecaria agallocha .

Properties

Molecular Formula |

C32H38O12 |

|---|---|

Molecular Weight |

614.6 g/mol |

IUPAC Name |

2-[4-[3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |

InChI |

InChI=1S/C32H38O12/c1-37-22-8-16(6-7-21(22)34)28(35)27(13-33)44-32-25(40-4)11-18(12-26(32)41-5)31-20-15-42-30(19(20)14-43-31)17-9-23(38-2)29(36)24(10-17)39-3/h6-12,19-20,27-28,30-31,33-36H,13-15H2,1-5H3 |

InChI Key |

FITCDKVKQIBVRK-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC(CO)C(C5=CC(=C(C=C5)O)OC)O)OC |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC(CO)C(C5=CC(=C(C=C5)O)OC)O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Buddlenol C belongs to the sesquineolignan subclass, distinguished by its 8–8 linkage and threo configuration. Below is a comparative analysis with structurally or functionally related lignans:

Key Differences

Linkage Patterns: this compound’s 8–8 sinapyl coupling contrasts with Buddlenol D’s 8–5 linkage and Buddlenol A’s 8–5-guaiacyl terminus . Hedyotisol’s tetracyclic structure involves multiple 8–O–4 bonds, making it structurally more complex .

Stereochemistry: Both this compound and D exhibit threo configurations at β-O-4 bonds, but erythro forms (e.g., erythro-buddlenol C) are also reported in Aquilaria sinensis .

Bioactivity: Buddlenol D demonstrates stronger anti-inflammatory effects via p38 MAPK inhibition compared to this compound, which shows moderate NO/PGE₂ suppression . Medioresinol lacks the sinapyl units present in Buddlenols but exhibits broader antioxidant activity .

Q & A

Q. What are the primary natural sources of Buddlenol C, and how can its structural identification be validated in plant extracts?

this compound, a lignan derivative, is predominantly isolated from Aquilaria sinensis (Chinese agarwood). To validate its presence, researchers should employ chromatographic techniques (e.g., HPLC-MS or GC-MS) coupled with nuclear magnetic resonance (NMR) spectroscopy. Key steps include:

- Extraction : Use polar solvents (e.g., ethanol or methanol) for preliminary extraction, followed by fractionation via column chromatography.

- Structural Confirmation : Compare spectral data (¹H/¹³C NMR, HRMS) with published databases or isolated standards.

- Reproducibility : Document protocols rigorously to ensure reproducibility, including solvent ratios, column parameters, and detection wavelengths .

Q. What experimental design considerations are critical for assessing this compound’s bioactivity in vitro?

For in vitro assays (e.g., antioxidant or cytotoxic activity), prioritize:

- Controls : Include positive (e.g., ascorbic acid for antioxidant assays) and negative controls (vehicle-only treatments).

- Dose-Response Curves : Test a minimum of five concentrations to establish EC₅₀/IC₅₀ values.

- Replication : Triplicate experiments with independent replicates to account for plate-to-plate variability.

- Cell Line Validation : Use authenticated cell lines and report passage numbers to mitigate genetic drift .

Q. How should researchers determine sample sizes for pharmacokinetic studies involving this compound?

Sample size calculations require:

- Power Analysis : Use pilot data to estimate effect sizes and variability. For animal studies, apply G*Power or similar tools with α=0.05 and power ≥80%.

- Ethical Justification : For human trials, adhere to guidelines (e.g., ICGP) and consult statisticians to balance scientific rigor with ethical constraints .

Advanced Research Questions

Q. How can contradictions in reported pharmacological data for this compound be systematically analyzed?

Conflicting results (e.g., varying IC₅₀ values across studies) necessitate:

- Variable Scrutiny : Compare assay conditions (e.g., incubation time, solvent used). For example, DMSO concentrations >0.1% may artifactually suppress activity.

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers or confounding factors.

- Mechanistic Studies : Use knock-out models (e.g., CRISPR) to isolate target pathways and reduce off-target noise .

Q. What methodologies are recommended for elucidating the biosynthetic pathway of this compound in Aquilaria sinensis?

Advanced approaches include:

- Transcriptomic Profiling : RNA-seq of stress-induced agarwood to identify upregulated genes (e.g., dirigent proteins involved in lignan biosynthesis).

- Isotope Labeling : Track ¹³C-labeled precursors (e.g., coniferyl alcohol) to map metabolic flux.

- Enzyme Characterization : Heterologously express candidate genes in E. coli or yeast for in vitro activity assays .

Q. How should researchers address variability in this compound yields during extraction from plant matrices?

Mitigate variability through:

- Standardized Protocols : Fix parameters like drying temperature, particle size, and extraction time.

- Multivariate Analysis : Apply response surface methodology (RSM) to optimize solvent combinations and extraction cycles.

- Quality Control : Use internal standards (e.g., syringic acid) to normalize batch-to-batch differences .

Q. What statistical frameworks are suitable for interpreting multi-omics data in this compound toxicity studies?

Integrate omics datasets (transcriptomics, metabolomics) via:

- Pathway Enrichment : Tools like MetaboAnalyst or DAVID to identify perturbed pathways (e.g., cytochrome P450 modulation).

- Network Pharmacology : Construct interaction networks linking this compound targets to toxicity endpoints (e.g., hepatotoxicity).

- Machine Learning : Train classifiers to predict dose-dependent toxicity using features like gene expression clusters .

Methodological Resources

-

Literature Review : Use Web of Science and Scopus with keywords: “this compound” AND (“biosynthesis” OR “pharmacokinetics” OR “structure-activity relationship”). Avoid synonyms to maintain precision .

第2.11集 【搜】文献检索/搜索技能-文献检索结果过于泛泛,检索结果过多如何开题、如何确定研究方向?02:51 科研基础-如何做好中英文参考文献03:23

科研基础-如何做好中英文参考文献03:23

-

Ethical Compliance : For human studies, submit protocols to Institutional Review Boards (IRBs) with detailed informed consent forms and data anonymization plans .

-

Data Reproducibility : Archive raw spectra, chromatograms, and code in repositories like Zenodo or Figshare, adhering to FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.